5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile
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Overview
Description
5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with bromomethyl, fluoro, and carbonitrile groups. Thiophene derivatives are known for their significant applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
The synthesis of 5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile typically involves the bromomethylation of thiophene derivatives. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to achieve bromomethylation . This method minimizes the generation of toxic byproducts and is highly efficient. Industrial production methods may involve similar bromomethylation reactions but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile exerts its effects involves interactions with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoro group can enhance the compound’s stability and bioavailability. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile include other thiophene derivatives with different substituents, such as:
5-(Bromomethyl)-thiophene-2-carbonitrile: Lacks the fluoro group, which may affect its reactivity and stability.
4-Fluoro-thiophene-2-carbonitrile: Lacks the bromomethyl group, which may reduce its electrophilic reactivity.
5-(Chloromethyl)-4-fluoro-thiophene-2-carbonitrile: Similar structure but with a chloromethyl group instead of bromomethyl, which may alter its reactivity and applications
Properties
Molecular Formula |
C6H3BrFNS |
---|---|
Molecular Weight |
220.06 g/mol |
IUPAC Name |
5-(bromomethyl)-4-fluorothiophene-2-carbonitrile |
InChI |
InChI=1S/C6H3BrFNS/c7-2-6-5(8)1-4(3-9)10-6/h1H,2H2 |
InChI Key |
AHOJHGSXTMLONC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)CBr)C#N |
Origin of Product |
United States |
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